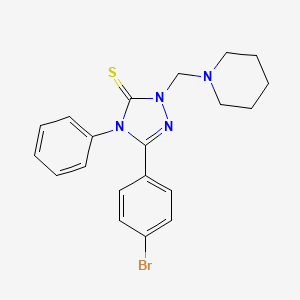![molecular formula C18H18F3N3O2S B13368611 2-methylsulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 5567-82-8](/img/structure/B13368611.png)
2-methylsulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-N-(2-morpholino-5-(trifluoromethyl)phenyl)nicotinamide is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(2-morpholino-5-(trifluoromethyl)phenyl)nicotinamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the nicotinamide core, introduction of the methylthio group, and the attachment of the morpholino and trifluoromethyl phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
2-(Methylthio)-N-(2-morpholino-5-(trifluoromethyl)phenyl)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino and trifluoromethyl phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
科学的研究の応用
2-(Methylthio)-N-(2-morpholino-5-(trifluoromethyl)phenyl)nicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 2-(Methylthio)-N-(2-morpholino-5-(trifluoromethyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 2-Morpholino-5-(trifluoromethyl)phenylmethanol
- 2-Morpholino-5-(trifluoromethyl)phenylboronic acid
- Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate
Uniqueness
2-(Methylthio)-N-(2-morpholino-5-(trifluoromethyl)phenyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
5567-82-8 |
|---|---|
分子式 |
C18H18F3N3O2S |
分子量 |
397.4 g/mol |
IUPAC名 |
2-methylsulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H18F3N3O2S/c1-27-17-13(3-2-6-22-17)16(25)23-14-11-12(18(19,20)21)4-5-15(14)24-7-9-26-10-8-24/h2-6,11H,7-10H2,1H3,(H,23,25) |
InChIキー |
GSBHHNVIFCDFMX-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368542.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13368544.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368550.png)
![3-[(Propylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368560.png)
![4-(4-methoxyphenyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13368572.png)
![(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-9-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13368577.png)
![3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368599.png)
![4-[5,7-Dimethyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13368603.png)

![2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13368616.png)
![1-methyl-4-(thieno[2,3-c][2]benzothiepin-4(9H)-ylideneacetyl)piperazine](/img/structure/B13368617.png)

